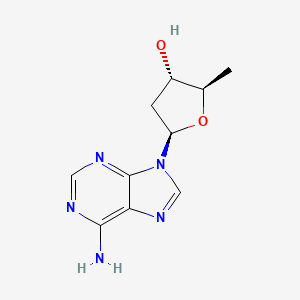

2',5'-Dideoxyadenosine

Vue d'ensemble

Description

Le 2’,5’-didésoxyadénosine est un analogue nucléosidique qui agit comme un inhibiteur puissant et non compétitif de l’adénylyl cyclase . Ce composé est connu pour sa capacité à inhiber la production de monophosphate d’adénosine cyclique (AMPc), un messager secondaire crucial dans divers processus biologiques . Il a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la pharmacologie .

Applications De Recherche Scientifique

2’,5’-Dideoxyadenosine has a wide range of applications in scientific research:

Biochemistry: It is used to study the inhibition of adenylyl cyclase and the resulting effects on cAMP production.

Pharmacology: The compound is employed to investigate its antiadrenergic effects in the heart and its potential therapeutic applications.

Cell Biology: It is used to study cell differentiation and growth inhibition, particularly in cancer research.

Mécanisme D'action

Le 2’,5’-didésoxyadénosine exerce ses effets en se liant au site P de l’adénylyl cyclase, inhibant ainsi l’activité de l’enzyme . Cette inhibition réduit la production d’AMPc, ce qui affecte à son tour diverses voies de signalisation dépendantes de l’AMPc. L’action anti-adrénergique du composé sur le cœur est l’un de ses effets notables, ce qui en fait un outil précieux dans la recherche cardiovasculaire .

Composés Similaires :

2’,3’-Didésoxyadénosine : Un autre analogue nucléosidique ayant des effets inhibiteurs similaires sur l’adénylyl cyclase.

Didanosine : Un analogue nucléosidique utilisé comme agent antiviral, en particulier dans le traitement du VIH.

2-Chloro-2’-désoxyadénosine : Un composé ayant des caractéristiques structurelles similaires mais des activités biologiques différentes.

Unicité : Le 2’,5’-didésoxyadénosine est unique en raison de son inhibition spécifique de l’adénylyl cyclase et de ses puissants effets anti-adrénergiques. Sa capacité à pénétrer les membranes cellulaires et à exercer ses effets de manière intracellulaire le distingue des autres composés similaires .

Analyse Biochimique

Biochemical Properties

2’,5’-Dideoxyadenosine plays a crucial role in biochemical reactions, primarily as a non-competitive inhibitor of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling pathways . By binding to the adenosine P1 binding site, 2’,5’-Dideoxyadenosine effectively inhibits adenylate cyclase activity, leading to a decrease in cAMP levels . This inhibition can vary widely among different tissues, with IC₅₀ values ranging from 3 µM in rat brain membranes to 45 µM in purified bovine brain enzyme .

Cellular Effects

2’,5’-Dideoxyadenosine exerts significant effects on various cell types and cellular processes. By inhibiting adenylate cyclase, it reduces cAMP levels, which in turn affects multiple downstream signaling pathways. This reduction in cAMP can lead to decreased activation of cAMP-dependent protein kinase (PKA), altered ion channel activity, and changes in gene expression . Additionally, 2’,5’-Dideoxyadenosine has been shown to block the positive inotropic and chronotropic effects of β-adrenergic agents, further influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2’,5’-Dideoxyadenosine exerts its effects by binding non-competitively to the P-site of adenylate cyclase. This binding inhibits the enzyme’s activity, preventing the conversion of ATP to cAMP . The compound’s inhibitory effect is not reversible and does not compete with ATP, making it a potent and specific inhibitor of adenylate cyclase . This mechanism of action is crucial for understanding how 2’,5’-Dideoxyadenosine modulates cellular signaling and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,5’-Dideoxyadenosine can change over time. The compound is generally stable under standard storage conditions, but its inhibitory effects on adenylate cyclase can vary depending on the experimental setup and duration . Long-term studies have shown that 2’,5’-Dideoxyadenosine can maintain its inhibitory activity over extended periods, although the degree of inhibition may decrease with prolonged exposure . Additionally, the compound’s stability and degradation rates can influence its effectiveness in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2’,5’-Dideoxyadenosine in animal models vary with different dosages. At lower doses, the compound effectively inhibits adenylate cyclase without causing significant adverse effects . At higher doses, 2’,5’-Dideoxyadenosine can exhibit toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

2’,5’-Dideoxyadenosine is involved in several metabolic pathways, primarily through its interaction with adenylate cyclase . The compound’s inhibition of adenylate cyclase affects the levels of cAMP, which in turn influences various metabolic processes . Additionally, 2’,5’-Dideoxyadenosine can be metabolized by enzymes such as adenosine kinase and deoxycytidine kinase, further impacting its activity and stability within cells .

Transport and Distribution

Within cells and tissues, 2’,5’-Dideoxyadenosine is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to cross cell membranes and reach its target sites . Once inside the cell, 2’,5’-Dideoxyadenosine can interact with specific transporters and binding proteins that facilitate its distribution and localization . These interactions are crucial for the compound’s effectiveness in inhibiting adenylate cyclase and modulating cellular functions.

Subcellular Localization

The subcellular localization of 2’,5’-Dideoxyadenosine is essential for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with adenylate cyclase and other target proteins . Additionally, 2’,5’-Dideoxyadenosine may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 2’,5’-didésoxyadénosine implique généralement la réduction de nucléosides. Une méthode courante consiste à réduire un nucléoside avec de l’hydrogène en présence d’un catalyseur au palladium et d’un mélange de solvants aqueux d’acétonitrile ou d’acétate d’éthyle et d’eau . Le mélange de solvants contient une base telle que l’hydroxyde de sodium/acétate de sodium ou le carbonate de sodium/acétate de sodium, avec un pH de 9 à 11 .

Méthodes de Production Industrielle : Bien que les méthodes spécifiques de production industrielle du 2’,5’-didésoxyadénosine ne soient pas largement documentées, l’approche générale implique une synthèse chimique à grande échelle utilisant les techniques de réduction mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté afin de répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de Réactions : Le 2’,5’-didésoxyadénosine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure du nucléoside, altérant potentiellement son activité biologique.

Réduction : Dans le cadre de sa synthèse, les réactions de réduction sont essentielles pour éliminer des groupes fonctionnels spécifiques.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut servir à créer des dérivés du 2’,5’-didésoxyadénosine.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est fréquemment utilisé.

Substitution : Divers agents halogénants et nucléophiles sont employés en fonction de la substitution désirée.

Produits Principaux : Le produit principal de ces réactions est le 2’,5’-didésoxyadénosine lui-même, ainsi que ses divers dérivés, qui peuvent avoir des activités biologiques et des applications différentes .

4. Applications de Recherche Scientifique

Le 2’,5’-didésoxyadénosine a une large gamme d’applications dans la recherche scientifique :

Pharmacologie : Le composé est utilisé pour étudier ses effets anti-adrénergiques sur le cœur et ses applications thérapeutiques potentielles.

Biologie Cellulaire : Il est utilisé pour étudier la différenciation cellulaire et l’inhibition de la croissance, en particulier dans la recherche sur le cancer.

Comparaison Avec Des Composés Similaires

2’,3’-Dideoxyadenosine: Another nucleoside analog with similar inhibitory effects on adenylyl cyclase.

Didanosine: A nucleoside analog used as an antiviral agent, particularly in the treatment of HIV.

2-Chloro-2’-deoxyadenosine: A compound with similar structural features but different biological activities.

Uniqueness: 2’,5’-Dideoxyadenosine is unique due to its specific inhibition of adenylyl cyclase and its potent antiadrenergic effects. Its ability to permeate cell membranes and exert its effects intracellularly distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHPXOJTVQDVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927095 | |

| Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-26-6, 13116-42-2 | |

| Record name | NSC95943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.